DL-Arginine hydrochloride chemical structure and properties
DL-Arginine hydrochloride chemical structure and properties
An In-Depth Technical Guide to DL-Arginine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of DL-Arginine hydrochloride, a compound of significant interest in biochemical research and pharmaceutical development. As a racemic mixture of the D- and L-enantiomers of arginine, its properties and applications are distinct from the physiologically common L-Arginine. This document delves into its core chemical structure, synthesis, biological relevance, and practical applications, offering field-proven insights for scientists and developers.
Molecular Profile and Physicochemical Characteristics
DL-Arginine hydrochloride is the hydrochloride salt of DL-Arginine, a synthetically produced racemic mixture of the essential amino acid arginine.[1][2] The inclusion of hydrochloric acid enhances the compound's stability and solubility, particularly in aqueous solutions, making it more manageable for laboratory and industrial applications.[2][3]
Chemical Structure
The structure consists of an α-amino acid core with a 3-carbon aliphatic side chain terminating in a guanidinium group. This guanidinium group, with a pKa of 12.48, is protonated and positively charged at physiological pH, rendering arginine a basic amino acid.[4] The hydrochloride salt exists as an ionic bond between the chloride ion and the protonated form of the arginine molecule.[2]
Caption: 2D structure of DL-Arginine hydrochloride.
Physicochemical Data
The key physical and chemical properties are summarized below. These values are critical for designing experimental protocols, formulating solutions, and ensuring proper storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅ClN₄O₂ | [1][5] |
| Molecular Weight | 210.66 g/mol | [1][6] |
| CAS Number | 32042-43-6 | [1][2] |
| Appearance | White, crystalline solid/powder | [2][7] |
| Melting Point | ~228-230 °C | [2][8] |
| Boiling Point | 409.1 °C at 760 mmHg | [2] |
| Water Solubility | Freely soluble (e.g., 50 mg/mL) | [4][7][8] |
| pKa Values | 1.82 (COOH), 8.99 (α-NH₂), 12.48 (guanidinium) | [4] |
| pH (1% solution) | 4.7 - 6.2 | [9] |
Synthesis and Manufacturing Overview
While L-Arginine is naturally produced via the urea cycle, the DL-racemic mixture is typically manufactured synthetically.[2][10] The industrial process often involves the acidification of L-Arginine solutions followed by racemization to yield an equal mixture of the D- and L-enantiomers.[2] For laboratory-scale synthesis, a common route involves the hydrolysis of a protected arginine derivative.
Example Laboratory Synthesis Protocol: Hydrolysis of Benzylidenearginine
This protocol is adapted from a verified procedure and demonstrates a reliable method for preparing arginine hydrochloride in a research setting.[11] The causality for this two-step process is clear: first, a protecting group (benzylidene) is used to mask reactive functionalities during initial processing or isolation; second, this group is removed via acid hydrolysis to yield the final, unprotected amino acid salt.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 50 g (0.18 mole) of benzylidenearginine in 39 mL of 5 N hydrochloric acid in a suitable flask.
-
Hydrolysis: Heat the suspension in a boiling water or steam bath for 45 minutes, with occasional shaking to ensure a homogenous reaction. This step cleaves the benzylidene protecting group.
-
Workup - Benzaldehyde Removal: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract with three 100-150 mL portions of diethyl ether to remove the benzaldehyde byproduct. The aqueous layer contains the desired product.
-
Decolorization: Filter the aqueous solution if necessary. Add 3 g of activated decolorizing carbon and heat for 10 minutes on a steam bath to remove colored impurities. Filter the hot solution to remove the carbon.
-
Crystallization: Concentrate the clear filtrate on a water bath at 70°C under reduced pressure until crystallization begins.
-
Precipitation and Isolation: Transfer the resulting residue using 25 mL of hot 70% ethanol. Precipitate the DL-Arginine hydrochloride by adding 300 mL of absolute ethanol. Filter the resulting white solid.
-
Secondary Recovery: To maximize yield, add 300 mL of diethyl ether to the mother liquor from the previous step to precipitate any remaining product.
Caption: Laboratory synthesis workflow for DL-Arginine HCl.
Biological Significance and Mechanism of Action
The biological activity of DL-Arginine hydrochloride is primarily attributed to the L-enantiomer. L-Arginine is a semi-essential amino acid that serves as a crucial substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to nitric oxide (NO) and L-citrulline.[12][13]
Key Biological Roles:
-
Nitric Oxide Production: NO is a potent vasodilator and signaling molecule involved in cardiovascular health, immune response, and neurotransmission.[12][14] The availability of L-Arginine is a rate-limiting factor for NO production.
-
Urea Cycle: L-Arginine is a key intermediate in the urea cycle, the metabolic pathway responsible for detoxifying ammonia by converting it into urea for excretion.[12]
-
Protein Synthesis: As a proteinogenic amino acid, it is essential for building proteins, which is critical for tissue repair and muscle growth.[15]
-
Immune Function: L-Arginine is vital for the proliferation and function of immune cells, particularly T-cells.[16]
The D-enantiomer is not typically metabolized by mammalian enzymes and its role is less defined, though it has been studied for its potential to accumulate in certain cellular compartments like mitochondria.[4] In research and pharmaceutical applications, the DL-racemic mixture is often used as a cost-effective source of arginine or when stereospecificity is not a primary concern, such as in cell culture media or as a chemical reagent.[3][16]
Caption: The L-Arginine to Nitric Oxide (NO) synthesis pathway.
Applications in Research and Drug Development
DL-Arginine hydrochloride is a versatile tool leveraged across multiple stages of scientific research and pharmaceutical manufacturing.
-
Pharmaceutical Excipient: Arginine is highly effective at suppressing protein aggregation and reducing the viscosity of high-concentration monoclonal antibody (mAb) formulations.[17] This is critical for developing stable, subcutaneously injectable biologics. The proposed mechanism involves the guanidinium group interacting with aromatic amino acid residues on the protein surface, thereby preventing protein-protein interactions.[17]
-
Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, DL-Arginine hydrochloride serves as a fundamental building block.[3] The highly basic guanidino group requires protection during synthesis to prevent side reactions, and the hydrochloride salt form improves the compound's stability and handling.[3]
-
Cell Culture Media: It is a common component in cell culture media, where it serves as an essential nitrogen source to support cell growth and the production of biologics like recombinant proteins and viral vectors.[8][16]
Analytical and Quality Control Protocols
Ensuring the purity and identity of DL-Arginine hydrochloride is paramount. The following protocols are standard in QC laboratories.
Protocol: Assay by Potentiometric Titration
This method, based on official monographs, quantifies the arginine content by titrating it as a base in a non-aqueous system.[9] The use of formic acid and acetic acid provides a solvent system where the basicity of arginine's amino groups can be accurately measured against a strong acid titrant (perchloric acid).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.1 g of DL-Arginine hydrochloride, previously dried at 105°C for 3 hours.
-
Dissolution: Dissolve the sample in 2 mL of formic acid.
-
Acidification: Add exactly 15.0 mL of 0.1 M perchloric acid VS (volumetric solution).
-
Heating: Heat the solution on a water bath for 30 minutes and then cool to room temperature.
-
Titration: Add 45 mL of glacial acetic acid. Titrate the excess perchloric acid with 0.1 M sodium acetate VS using a potentiometer to detect the endpoint.
-
Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.
-
Calculation: The amount of perchloric acid consumed by the sample is determined by subtracting the volume of sodium acetate used for the sample from the volume used for the blank. This difference is used to calculate the purity of the arginine hydrochloride.
Protocol: Identification by HPLC
High-Performance Liquid Chromatography (HPLC) is used for both identification and quantification, often separating arginine from other amino acids or impurities.[18][19] Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective technique.[19]
Step-by-Step Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: Kromasil SIL (250 mm x 4.6 mm, 5 µm particle size) or equivalent HILIC column.[19]
-
Mobile Phase: Isocratic mixture of 50 mM Potassium dihydrogen phosphate (A) and Acetonitrile (B) in a 30:70 (A:B) ratio.[19] The phosphate buffer is chosen because the analyte is non-chromophoric.[19]
-
Flow Rate: 1.0 mL/min.
-
Standard Preparation: Prepare a standard solution of DL-Arginine hydrochloride at a known concentration (e.g., 0.2 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration in the mobile phase.
-
Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample chromatogram should match that of the standard. Purity can be assessed by comparing the peak area to that of the standard and identifying any impurity peaks.
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